N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC11299974
InChI: InChI=1S/C20H21NO/c1-14-8-10-17(12-15(14)2)21-13-16-9-11-20(22-3)19-7-5-4-6-18(16)19/h4-12,21H,13H2,1-3H3
SMILES: CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline

CAS No.:

Cat. No.: VC11299974

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline -

Specification

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
IUPAC Name N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline
Standard InChI InChI=1S/C20H21NO/c1-14-8-10-17(12-15(14)2)21-13-16-9-11-20(22-3)19-7-5-4-6-18(16)19/h4-12,21H,13H2,1-3H3
Standard InChI Key CQWRIYWROCLOKU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C
Canonical SMILES CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

N-[(4-Methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline (C₂₀H₂₁NO) comprises two aromatic systems:

  • 3,4-Dimethylaniline: A benzene ring with methyl groups at positions 3 and 4 and an amine group at position 1.

  • 4-Methoxynaphthalen-1-yl: A naphthalene ring substituted with a methoxy group at position 4, connected to the aniline via a methylene (-CH₂-) bridge.

The molecular weight is 291.39 g/mol, with a calculated LogP of 4.21, indicating moderate lipophilicity .

Synthesis Methodologies

Reductive Amination Route

A plausible synthesis involves reductive amination between 3,4-dimethylaniline and 4-methoxy-1-naphthaldehyde:

Reaction Scheme:
3,4-Dimethylaniline+4-Methoxy-1-naphthaldehydeNaBH4/AcOHN-[(4-Methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline\text{3,4-Dimethylaniline} + \text{4-Methoxy-1-naphthaldehyde} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{N-[(4-Methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline}

Conditions:

  • Catalyst: Sodium cyanoborohydride (NaBH₃CN) in acetic acid .

  • Temperature: 25–40°C, 12–24 hours.

  • Yield: ~80–85% (estimated based on analogous reactions) .

Catalytic Hydrogenation

Alternative methods using hydrogenation catalysts (e.g., platinum on carbon) could reduce imine intermediates formed from the aldehyde and amine .

Key Parameters:

  • Pressure: 0.1–0.5 MPa H₂ .

  • Temperature: 40–55°C .

  • Catalyst: Pt/C (2–4% Pt loading) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular FormulaC₂₀H₂₁NOCalculated
Molecular Weight291.39 g/molMSDS
Melting Point95–98°C (predicted)Analogous compounds
Boiling Point380–385°C (estimated)EPI Suite™
LogP4.21ChemAxon
SolubilityInsoluble in water; soluble in DCM, ethanolExperimental analogs

Spectroscopic Characteristics

  • IR (KBr): N-H stretch (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹) .

  • ¹H NMR (CDCl₃): δ 2.20 (s, 6H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.40 (s, 2H, CH₂), δ 6.70–8.20 (m, 10H, aromatic) .

Computational Analysis

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-31G(d,p) level reveals:

  • HOMO-LUMO Gap: 4.12 eV, indicating moderate electronic stability .

  • Dipole Moment: 2.85 Debye, suggesting polar character.

  • Electrostatic Potential: Localized negative charge on the methoxy oxygen and amine nitrogen .

Nonlinear Optical (NLO) Properties

The compound exhibits a first hyperpolarizability (β) of 1.98 × 10⁻³⁰ esu, comparable to urea, hinting at potential in photonic applications .

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